2-Ethoxyethyl methacrylate

Catalog No.
S581689
CAS No.
2370-63-0
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxyethyl methacrylate

CAS Number

2370-63-0

Product Name

2-Ethoxyethyl methacrylate

IUPAC Name

2-ethoxyethyl 2-methylprop-2-enoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-4-10-5-6-11-8(9)7(2)3/h2,4-6H2,1,3H3

InChI Key

SFPNZPQIIAJXGL-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C(=C)C

Synonyms

2-EEMA, 2-ethoxy ethyl methacrylate, 2-ethoxy ethyl methacrylate, homopolymer, 2-ethoxyethyl methacrylate

Canonical SMILES

CCOCCOC(=O)C(=C)C

Synthesis and Polymerization:

2-Ethoxyethyl methacrylate (EEMA) is a colorless liquid monomer commonly used in the synthesis of various polymers. Researchers frequently employ EEMA in free radical polymerization techniques like bulk, solution, suspension, and emulsion polymerization []. These techniques allow for the creation of homopolymers (polymers with only EEMA units) and copolymers (polymers containing EEMA and other monomers) with tailored properties [].

Applications in Hydrogels:

EEMA plays a significant role in the development of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. Research explores EEMA-based hydrogels for various applications, including:

  • Drug delivery: EEMA-containing hydrogels can be designed to release drugs in a controlled manner, improving treatment efficacy and reducing side effects [].
  • Tissue engineering: Researchers investigate the use of EEMA hydrogels as scaffolds for cell growth and differentiation, promoting tissue regeneration [].
  • Contact lenses: EEMA-based hydrogels are explored for their potential use in soft contact lenses due to their biocompatibility and water absorption properties [].

Other Research Areas:

Beyond hydrogels, EEMA finds applications in other scientific research areas:

  • Membranes: EEMA is used in the development of membranes for various applications, including separation processes, fuel cells, and sensors [].
  • Coatings: Researchers investigate EEMA-based coatings for various purposes, such as improving the adhesion, durability, and water resistance of materials [].

2-Ethoxyethyl methacrylate is an organic compound with the molecular formula C₈H₁₄O₃. It is classified as a methacrylate ester, derived from methacrylic acid and ethoxyethanol. This compound appears as a colorless to pale yellow liquid and is known for its reactivity in polymerization processes, making it a versatile building block in various synthetic applications. Its structure features an ethoxy group, which enhances its solubility in organic solvents, contributing to its utility in coatings and adhesives .

  • EEMA may cause respiratory irritation upon inhalation [].
  • It is considered harmful to aquatic life and should be handled with care to minimize environmental impact [].
  • Always refer to Safety Data Sheets (SDS) provided by suppliers for detailed safety information and proper handling procedures for EEMA.

The primary reaction involving 2-ethoxyethyl methacrylate is its polymerization, which can occur through free radical mechanisms. The polymerization kinetics can be influenced by factors such as temperature, concentration of initiators, and the presence of inhibitors. Notably, the gel effect—a phenomenon where increased viscosity affects the rate of polymerization—has been studied extensively in relation to this compound .

In addition to polymerization, 2-ethoxyethyl methacrylate can undergo hydrolysis, leading to the formation of methacrylic acid and ethoxyethanol when exposed to water or specific enzymes such as carboxylesterases .

Research indicates that 2-ethoxyethyl methacrylate may pose sensitization risks upon inhalation, with certain populations being more susceptible than others . While it is primarily used in industrial applications, its biological activity is an area of concern, particularly regarding potential dermal or respiratory irritations. Moreover, its metabolic products may exhibit different biological behaviors that warrant further investigation.

The synthesis of 2-ethoxyethyl methacrylate typically involves a reactive distillation ester interchange process. This method utilizes methyl methacrylate and ethoxyethanol as starting materials in the presence of a catalyst and a polymerization inhibitor. The reaction generally occurs at temperatures between 80°C and 130°C, followed by a distillation step to purify the final product .

Example Synthesis Procedure:

  • Combine methyl methacrylate and ethoxyethanol in a reactor.
  • Add a catalytic mixture (e.g., potassium cyanate and sodium bicarbonate).
  • Control the temperature and stir until the reaction completes.
  • Distill under reduced pressure to remove excess reactants and obtain pure 2-ethoxyethyl methacrylate.

2-Ethoxyethyl methacrylate finds extensive use in several applications:

  • Coatings: It is utilized in formulating protective coatings due to its excellent adhesion properties.
  • Adhesives: The compound serves as a key ingredient in adhesives where flexibility and durability are required.
  • Nail Enhancement Products: Historically, it has been used in high concentrations for nail enhancements .
  • Hydrogels: Its incorporation into hydrogel formulations allows for enhanced oxygen transport properties .

Studies have demonstrated that 2-ethoxyethyl methacrylate interacts with various biological systems, particularly through hydrolysis reactions that yield methacrylic acid. This interaction is significant when considering environmental impact and biodegradability. Additionally, research into its compatibility with other polymers suggests potential synergistic effects when blended with other materials .

Several compounds share structural or functional similarities with 2-ethoxyethyl methacrylate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl MethacrylateC₅H₈O₂Widely used in plastics; lower boiling point
Ethyl MethacrylateC₇H₁₄O₂Higher volatility; used primarily in coatings
Butyl MethacrylateC₉H₁₈O₂Greater hydrophobicity; used in adhesives
Hydroxyethyl MethacrylateC₇H₁₄O₃Contains hydroxyl group; enhances hydrophilicity

2-Ethoxyethyl methacrylate stands out due to its balance of hydrophilicity from the ethoxy group and reactivity typical of methacrylates, allowing for diverse applications across industries while maintaining favorable processing characteristics.

XLogP3

1.4

UNII

5Q6XR4MR8E

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2370-63-0

Wikipedia

2-ethoxyethyl methacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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